1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene
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Overview
Description
1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene, also known as p-cymenene, is an organic compound with the molecular formula C10H12O. It is a derivative of benzene, where a methyl group and a prop-1-en-2-yl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene can be synthesized through several methods. One common method involves the alkylation of benzene with propylene oxide in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of p-cymene-2,3-diol or p-cymene-2,3-dione.
Reduction: Formation of p-cymene.
Substitution: Formation of halogenated derivatives such as 1-bromo-4-[(prop-1-en-2-yl)oxy]benzene.
Scientific Research Applications
1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used as a solvent and intermediate in the production of fragrances, flavors, and other chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the benzene ring. This intermediate then undergoes further reactions to yield the final product. The exact molecular targets and pathways depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene can be compared with other similar compounds, such as:
p-Cymene: Similar structure but lacks the prop-1-en-2-yl group.
1-Methoxy-4-[(prop-2-yn-1-yloxy)benzene: Similar structure but with a different substituent on the benzene ring.
Limonene: A cyclic terpene with a similar molecular formula but different structure.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which make it suitable for various applications in research and industry.
Properties
CAS No. |
112176-34-8 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
1-methyl-4-prop-1-en-2-yloxybenzene |
InChI |
InChI=1S/C10H12O/c1-8(2)11-10-6-4-9(3)5-7-10/h4-7H,1H2,2-3H3 |
InChI Key |
MPLRRUHEVJLSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=C)C |
Origin of Product |
United States |
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